3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 2-phenylthiazol-4-ylmethylamine under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of fungi by interfering with essential cellular processes. The thiazole ring in the compound is known to interact with enzymes and receptors, disrupting their normal function and leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds to 3,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide include other thiazole derivatives, such as:
2,4-dichloro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide: Exhibits similar fungicidal activity.
4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide: Known for its anticonvulsant properties.
2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles: These compounds have been studied for their antifungal and antibacterial activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may offer advantages over other similar compounds in certain applications .
Properties
IUPAC Name |
3,4-dichloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2S2/c17-14-7-6-13(8-15(14)18)24(21,22)19-9-12-10-23-16(20-12)11-4-2-1-3-5-11/h1-8,10,19H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAUJEFOCXSJLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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